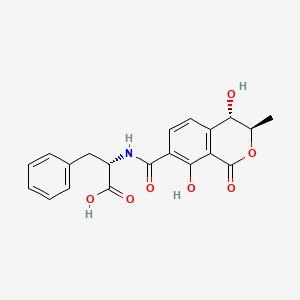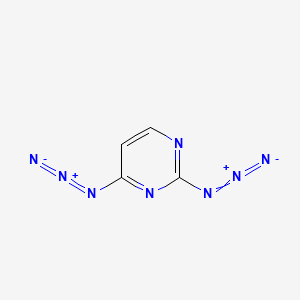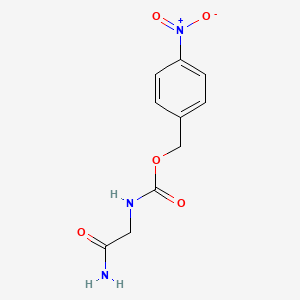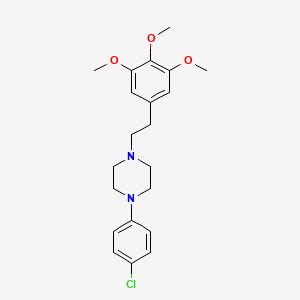![molecular formula C13H18O2Si B14425040 Methyl 2-[dimethyl(phenyl)silyl]but-3-enoate CAS No. 82654-01-1](/img/structure/B14425040.png)
Methyl 2-[dimethyl(phenyl)silyl]but-3-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[dimethyl(phenyl)silyl]but-3-enoate is an organosilicon compound that features a silyl group attached to a butenoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[dimethyl(phenyl)silyl]but-3-enoate typically involves the reaction of a silyl chloride with an appropriate ester under controlled conditions. One common method is the hydrosilylation of an alkyne with a silyl chloride in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[dimethyl(phenyl)silyl]but-3-enoate can undergo various chemical reactions, including:
Oxidation: The silyl group can be oxidized to form silanols or siloxanes.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Alcohols.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-[dimethyl(phenyl)silyl]but-3-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Potential use in the development of silicon-based biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Used in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Methyl 2-[dimethyl(phenyl)silyl]but-3-enoate involves the interaction of the silyl group with various molecular targets. The silyl group can act as a protecting group for sensitive functional groups during chemical reactions. Additionally, the ester group can participate in esterification and transesterification reactions, making the compound versatile in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-[dimethyl(phenyl)silyl]propanoate
- Methyl 2-[dimethyl(phenyl)silyl]butanoate
- Methyl 2-[dimethyl(phenyl)silyl]pent-3-enoate
Uniqueness
Methyl 2-[dimethyl(phenyl)silyl]but-3-enoate is unique due to the presence of both a silyl group and a butenoate ester, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
Propiedades
Número CAS |
82654-01-1 |
|---|---|
Fórmula molecular |
C13H18O2Si |
Peso molecular |
234.37 g/mol |
Nombre IUPAC |
methyl 2-[dimethyl(phenyl)silyl]but-3-enoate |
InChI |
InChI=1S/C13H18O2Si/c1-5-12(13(14)15-2)16(3,4)11-9-7-6-8-10-11/h5-10,12H,1H2,2-4H3 |
Clave InChI |
MBAHQZSGXZJGHL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(C=C)[Si](C)(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


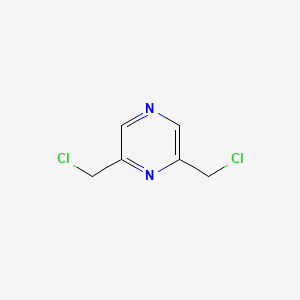
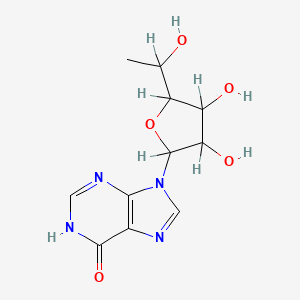
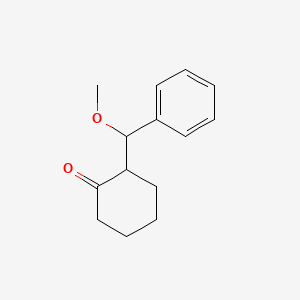
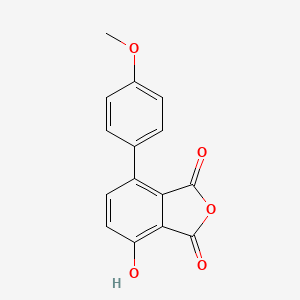

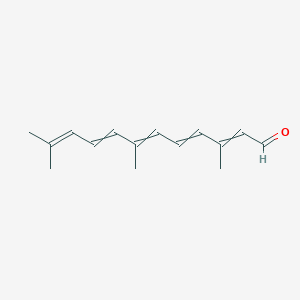
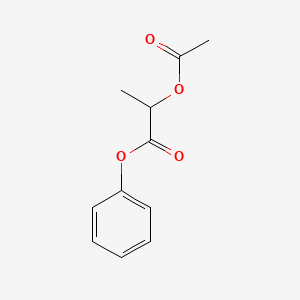

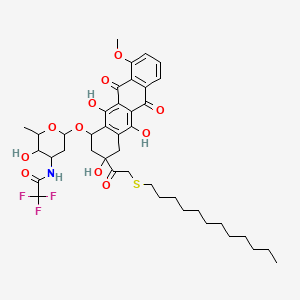
![3-Chloro-4-[(2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]aniline](/img/structure/B14425014.png)
